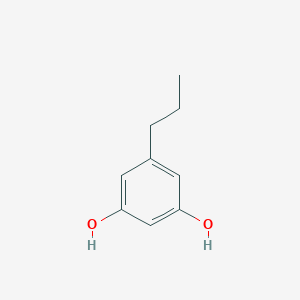

5-Propylbenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNQLQRBNSSJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198172 | |

| Record name | 5-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-49-2 | |

| Record name | 1,3-Benzenediol, 5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Propylbenzene 1,3 Diol

Established Synthetic Routes for 5-Propylbenzene-1,3-diol

A primary and well-documented method for synthesizing this compound involves the demethylation of 1,3-dimethoxy-5-propylbenzene (B3052438). chemicalbook.comchemicalbook.comlookchem.com This transformation is a critical step and is typically achieved through acidic conditions.

Synthesis from 1,3-Dimethoxy-5-propylbenzene

The conversion of 1,3-dimethoxy-5-propylbenzene to this compound is a standard procedure in organic synthesis. chemicalbook.comchemicalbook.comlookchem.com This process hinges on the cleavage of the methyl ether groups to reveal the hydroxyl functionalities.

A common and effective method for this demethylation is the use of a mixture of glacial acetic acid and hydrobromic acid. chemicalbook.comlookchem.com This strong acidic environment facilitates the removal of the methyl groups from the aromatic ether. The reaction is typically conducted by refluxing the starting material, 1,3-dimethoxy-5-propylbenzene, in a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid. chemicalbook.comlookchem.com

The efficiency of the demethylation reaction is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the choice of solvent.

The reaction is typically carried out at a reflux temperature of 125 °C. chemicalbook.comlookchem.com Progress is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. chemicalbook.comlookchem.com The reaction is generally run for a period of 3 hours under an inert atmosphere. chemicalbook.comlookchem.com

Interactive Data Table: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,3-dimethoxy-5-propylbenzene | chemicalbook.comlookchem.com |

| Reagents | Glacial Acetic Acid, Hydrobromic Acid (48%) | chemicalbook.comlookchem.com |

| Solvent | Water (from HBr solution) | chemicalbook.com |

| Temperature | 125 °C (Reflux) | chemicalbook.comlookchem.com |

| Reaction Time | 3 hours | chemicalbook.comlookchem.com |

| Atmosphere | Inert | chemicalbook.com |

Following the completion of the reaction, a standard work-up and purification procedure is employed to isolate the final product. The reaction mixture is first cooled to room temperature and then quenched with deionized water. chemicalbook.comlookchem.com The product is extracted from the aqueous mixture using an organic solvent, typically diethyl ether. chemicalbook.comlookchem.com

The combined organic layers are then neutralized with a concentrated sodium bicarbonate solution, washed with a saturated brine solution, and dried over a drying agent like magnesium sulfate (B86663). chemicalbook.comlookchem.com After filtration, the solvent is removed under vacuum to yield the final product. chemicalbook.comlookchem.com This process has been reported to produce this compound as a pale yellow oil in high yields, often around 99%, without the need for further purification. chemicalbook.comlookchem.com However, in some larger-scale reactions, purification by column chromatography may be necessary to achieve high purity. google.com

Interactive Data Table: Purification and Yield of this compound

| Step | Description | Reference |

| Quenching | Addition of deionized water | chemicalbook.comlookchem.com |

| Extraction | Diethyl ether (3x) | chemicalbook.comlookchem.com |

| Neutralization | Concentrated sodium bicarbonate solution | chemicalbook.comlookchem.com |

| Washing | Saturated brine solution | chemicalbook.comlookchem.com |

| Drying | Magnesium sulfate | chemicalbook.comlookchem.com |

| Isolation | Concentration in vacuo | chemicalbook.comlookchem.com |

| Yield | ~99% | chemicalbook.comlookchem.com |

| Purity | High (often requires no further purification) | chemicalbook.comlookchem.comgoogle.com |

Analogous Synthetic Strategies for Related Resorcinol (B1680541) Derivatives

The synthetic principles applied to this compound can be extended to other resorcinol derivatives. The synthesis of various 5-n-alkylresorcinols often involves the formation of a carbon-carbon bond between the aromatic ring and an alkyl chain. beilstein-journals.org Common methods include Grignard or alkyllithium techniques starting from 3,5-dimethoxybenzaldehyde, though these can result in variable yields. beilstein-journals.org Other approaches for shorter chain alkylresorcinols include the aromatization of cyclohexane (B81311) derivatives. beilstein-journals.org

Continuous Flow Chemical Synthesis Approaches

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including cannabinoids for which this compound is a precursor. lookchem.comminstargroup.com While specific details on the continuous flow synthesis of this compound itself are not extensively documented in the provided results, the successful application of this technology to synthesize its derivatives like cannabidiol (B1668261) (CBD) and its analogues suggests its feasibility. lookchem.comminstargroup.com Continuous flow processes offer advantages such as improved control over reaction parameters, enhanced safety, and potentially higher yields and purity. This methodology allows for the precise manipulation of reaction conditions, which is crucial for optimizing the synthesis of fine chemicals.

Advanced Synthetic Strategies and Future Directions

The synthesis of this compound, also known as divarinol, can be approached through various methodologies, with advanced strategies focusing on control over selectivity and the incorporation of environmentally benign practices.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound to ensure the correct placement of functional groups and avoid the formation of unwanted isomers.

A common and effective method for producing this compound involves the demethylation of 1,3-dimethoxy-5-propylbenzene. chemicalbook.com This reaction is regioselective by design, as the starting material already possesses the desired substitution pattern on the aromatic ring. The challenge lies in the chemoselective cleavage of the two methyl ether bonds without affecting the propyl group or the aromatic ring itself. A robust method to achieve this involves refluxing the starting material with a mixture of hydrobromic acid and acetic acid. chemicalbook.com This process typically results in a high yield of the desired product. chemicalbook.com

The principles of electrophilic aromatic substitution also guide the regioselective synthesis of precursors. The hydroxyl (-OH) and alkyl (-propyl) groups are both activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org To achieve the meta-relationship of the two hydroxyl groups, as seen in resorcinol-type structures, a synthetic strategy often involves the use of a meta-directing group, such as a nitro group, which can later be converted into a hydroxyl group via a diazonium salt intermediate. chemistrysteps.com

Table 1: Regioselective Synthesis of this compound via Demethylation

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. In the context of this compound and related phenolic compounds, several green approaches are being explored.

One promising area is biocatalysis, using enzymes to perform specific chemical transformations. Unspecific peroxygenases (UPOs) have shown potential in the oxyfunctionalisation of aromatic compounds. nih.govrsc.org These enzymes can catalyze hydroxylation reactions on the aromatic ring under mild conditions (room temperature, aqueous solutions), offering a green alternative to traditional methods that often require harsh reagents and high temperatures. For example, UPOs can hydroxylate mono-substituted benzenes, and while the direct synthesis of this compound using this method is still an area of research, the enzymatic hydroxylation of similar phenolic substrates to form diols has been demonstrated. rsc.org

Another green strategy is the implementation of continuous flow chemistry. minstargroup.com Continuous flow systems offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. While specific literature on the continuous flow synthesis of this compound is nascent, this approach has been successfully applied to the synthesis of its derivatives, such as Cannabidiol (CBD) and its analogues, suggesting its applicability. minstargroup.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dominated by the reactivity of its phenolic hydroxyl groups and the activated aromatic ring.

Oxidation Reactions and Quinone Formation

The hydroxyl groups of this compound are susceptible to oxidation. Phenols and hydroquinones can be oxidized to form corresponding quinones. nih.gov This transformation can be achieved using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide are known to oxidize hydroxyl groups on an aromatic ring to produce quinones. The oxidation of this compound would be expected to yield a propyl-substituted benzoquinone derivative. Enzymatic oxidation is also possible, as unspecific peroxygenases have been shown to oxidize diol products into their corresponding quinones. rsc.org

Table 2: General Oxidation of Phenolic Compounds

| Substrate Type | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Phenols/Diols | Potassium permanganate, Chromium trioxide | Quinones |

Reduction Reactions to Dihydroxy Derivatives

This section addresses the reduction of the oxidized forms of this compound back to their dihydroxy state. Quinones, the products of the oxidation of diols, can be readily reduced to regenerate the corresponding dihydroxy benzene (B151609) derivatives. This reversible oxidation-reduction is a characteristic feature of the hydroquinone-quinone system. Common reducing agents such as sodium borohydride (B1222165) can be employed for this transformation. This process is crucial in various chemical contexts and is a key reaction in the chemistry of many biologically active molecules.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating hydroxyl groups and one weakly electron-donating propyl group. masterorganicchemistry.comlibretexts.org Both hydroxyl and alkyl groups are ortho-, para-directors. chemistrysteps.comlibretexts.org

The directing effects of the substituents are additive. In this compound, the positions ortho and para to the propyl group are C6, C2, and C4. The positions ortho and para to the C1-hydroxyl group are C2, C6, and C4. The positions ortho and para to the C3-hydroxyl group are C2, C4, and C6. Therefore, positions C2, C4, and C6 are all highly activated. An incoming electrophile will preferentially substitute at these positions, with the precise location potentially influenced by steric hindrance from the propyl group.

A practical example of this reactivity is the bromination of this compound. A solution of the diol in dichloromethane (B109758) can be treated with bromine to introduce bromine atoms onto the activated ring, forming dihalo-derivatives which are precursors in the synthesis of various cannabinoids. google.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para | libretexts.org |

An in-depth examination of the synthetic methodologies and chemical transformations involving this compound reveals its significance as a versatile intermediate in organic chemistry. This article focuses specifically on the functionalization of this compound and its role as a key precursor in the synthesis of various cannabinoids and other complex molecules.

4 Esterification and Other Functionalization Strategies

The chemical reactivity of this compound, also known as Divarinol, is largely dictated by its phenolic hydroxyl groups and the electron-rich aromatic ring. These features allow for a variety of functionalization reactions, enabling the synthesis of diverse derivatives.

Esterification: The hydroxyl groups of this compound can readily undergo esterification. This reaction is typically achieved by treating the diol with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270). chemistrysteps.comebsco.com This process converts the phenolic hydroxyl groups into ester functional groups. Esterification is a common strategy employed to create prodrugs, modify a compound's solubility, or to protect the hydroxyl groups during subsequent synthetic steps. While specific literature detailing the esterification of this compound is not prevalent, the reaction of alcohols and phenols with acid chlorides is a fundamental and well-established transformation in organic chemistry. chemistrysteps.comlibretexts.org

Other Functionalization Strategies: Beyond esterification, the this compound scaffold can be modified through several other reactions.

Bromination: Regioselective electrophilic aromatic bromination of 5-alkyl resorcinol derivatives can be accomplished using reagents like N-bromosuccinimide (NBS). google.com This introduces bromine atoms onto the aromatic ring, creating intermediates that are valuable for further transformations, such as cross-coupling reactions. For instance, 4,6-dibromo-divarinol is an example of a functionalized derivative used in cannabinoid synthesis. google.com

Demethylation: The synthesis of this compound often proceeds from its dimethoxy precursor, 1,3-dimethoxy-5-propylbenzene. The crucial step is the demethylation of the ether groups to yield the free hydroxyls. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or by heating with reagents like pyridine hydrochloride. google.comgoogle.com

Cross-Coupling Reactions: The aromatic ring of functionalized divarinol derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various substituents, enabling the construction of complex molecular architectures and a modular approach to synthesizing cannabinoid analogues. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of 5 Propylbenzene 1,3 Diol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 5-propylbenzene-1,3-diol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy of this compound, the chemical shifts (δ) and coupling constants (J) of the protons provide detailed information about their chemical environment. The aromatic protons typically appear as distinct signals in the downfield region of the spectrum, while the protons of the propyl group are observed in the upfield region. rsc.org For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the two equivalent aromatic protons might appear as a doublet at approximately 6.25 ppm, and the third aromatic proton as a triplet at around 6.19 ppm. The methylene (B1212753) protons of the propyl group adjacent to the benzene (B151609) ring typically resonate as a triplet near 2.42 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) |

|---|---|---|

| ¹H | 6.25 | d, J=2.4 Hz (2H) |

| ¹H | 6.19 | t, J=2.4 Hz (1H) |

| ¹H | 2.42 | t, J=7.2 Hz (2H) |

| ¹H | 1.60-1.50 | m (2H) |

| ¹H | 0.89 | t, J=7.2 Hz (3H) |

| ¹³C | 156.3 | - |

| ¹³C | 146.0 | - |

| ¹³C | 108.2 | - |

| ¹³C | 100.3 | - |

| ¹³C | 37.8 | - |

| ¹³C | 24.1 | - |

| ¹³C | 13.7 | - |

d = doublet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The alkyl C-H stretching of the propyl group is observed in the 2850-2960 cm⁻¹ range. docbrown.info Techniques like Fourier-transform infrared (FT-IR) and attenuated total reflectance (ATR)-IR are commonly used to obtain high-quality spectra. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Alkyl C-H | Stretching | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of this compound. caymanchem.comrsc.org

In MS, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (152.19 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. minstargroup.com

The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule may involve the loss of the propyl group or parts of it, as well as rearrangements of the aromatic ring. For instance, in LC-MS analysis with negative ionization, a precursor ion [M-H]⁻ at m/z 151.076 is observed. nih.gov Collision-induced dissociation of this ion can lead to characteristic fragment ions, such as one at m/z 122, which may result from the loss of the ethyl group from the propyl side chain. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| LC-MS | Negative | 151.076 ([M-H]⁻) | 122, 107.05, 109.06 | nih.govrsc.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectra can be used to further characterize the vibrational modes of the aromatic ring and the propyl side chain. nih.gov The technique is particularly sensitive to non-polar bonds and can be a valuable tool for structural confirmation. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the purity and quantifying cannabinoids and their precursors like this compound. shimadzu.comnih.gov This method offers high resolution and sensitivity. A typical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). shimadzu.comucc.ie

The retention time of the major peak in the chromatogram of a sample, when compared to that of a certified reference standard, confirms the identity of this compound. echemi.com The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. Purity is assessed by the presence of any additional peaks in the chromatogram. lgcstandards.com HPLC can be coupled with UV or mass spectrometry detectors for enhanced specificity and sensitivity. minstargroup.commdpi.com

Table 4: Example HPLC Conditions for Analysis of this compound Analogs ucc.ie

| Parameter | Condition |

|---|---|

| Column | SOLAS 100 Å C18, 150 mm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (75/25 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV/Vis at 214 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). ru.nlnih.gov This method allows for the separation and identification of volatile compounds, making it well-suited for analyzing divarinol and its derivatives. ru.nl In the analysis of cannabis constituents and their synthetic precursors, GC-MS provides unambiguous identification of known and unknown compounds. ru.nl

The retention time in GC is a key parameter that depends on the interaction between the compound and the stationary phase of the column. ru.nl For cannabinoids and related resorcinols, the chemical structure significantly influences this interaction. Research has shown a predictable relationship between the alkyl side-chain length and GC retention time; an increase in the side-chain by one carbon atom increases the retention time by a fixed amount of 42%. ru.nl Furthermore, derivatization techniques, such as methylation or silylation, reduce the polarity of the hydroxyl groups on the resorcinol (B1680541) ring, leading to a decrease in retention time. ru.nl GC-MS is also utilized as a confirmation method for the presence of cannabinoid metabolites in urine samples, where it can distinguish between different sources of cannabinoids based on the presence of specific precursors like divarinol. researchgate.net

Table 1: GC Parameters and Observations for Cannabinoid-Related Compounds

| Parameter | Observation | Source |

|---|---|---|

| Stationary Phases Used | 3% OV-17, 3.8% UCW-98, 3% OV-1, 3% Xe-60, 3% Apiezon L | ru.nl |

| Effect of Side-Chain Length | Retention time increases by 42% per additional carbon atom. | ru.nl |

| Effect of Derivatization | Methylation or silylation reduces retention time by a factor of 0.53. | ru.nl |

| Application | Identification of natural and synthetic cannabinoids and their precursors. | ru.nl |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective tool for monitoring the progress of chemical reactions involving this compound. google.comchemicalbook.comchemicalbook.com In the synthesis of divarinol, for instance, TLC is used to track the consumption of the starting material, such as 1,3-dimethoxy-5-propylbenzene (B3052438). chemicalbook.comchemicalbook.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. chemicalbook.comchemicalbook.com

Similarly, in syntheses where divarinol is a reactant, such as in the preparation of cannabidiol (B1668261) (CBD) analogs, TLC is employed to follow the reaction's progression. google.com By spotting the reaction mixture on a TLC plate and eluting it with a suitable solvent system (e.g., 70:30 hexane/EtOAc), chemists can visualize the disappearance of reactants and the appearance of the desired product. google.com The components are visualized under UV light or by using a developing agent. apsnet.org This allows for real-time adjustments to the reaction conditions, such as adding more reagents, and helps determine the optimal time to stop the reaction and begin purification. google.comapsnet.org

Table 2: Application of TLC in Reactions Involving this compound

| Reaction Type | Monitored Species | Solvent System Example | Purpose | Source |

|---|---|---|---|---|

| Synthesis of Divarinol | Consumption of 1,3-dimethoxy-5-propylbenzene | Not specified | Determine reaction completion | chemicalbook.comchemicalbook.com |

| Synthesis of CBD Analogs | Formation of product from divarinol | 70:30 Hexane/Ethyl Acetate | Monitor reaction progress | google.com |

| General Synthesis | Disappearance of starting material | Not specified | Determine when to quench the reaction | chemicalbook.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While a crystal structure for isolated this compound is not widely reported in the reviewed literature, the technique has been applied to its derivatives. Specifically, X-ray Powder Diffraction (XRPD) has been used to characterize cocrystals of cannabinoids that incorporate this compound with a zwitterionic coformer like L-proline. google.com The resulting XRPD pattern, which plots intensity versus the diffraction angle (2 theta), is unique to the specific crystalline form, confirming the formation of the cocrystal. google.com

This application demonstrates the utility of X-ray diffraction techniques in confirming the structure of multi-component systems containing divarinol, which is essential for developing new solid forms of cannabinoid-related compounds. google.com The crystal structure of related enzymes that interact with divarinol precursors, such as olivetol (B132274) synthase (OLS), has also been elucidated, providing insight into the biosynthesis pathways of such resorcinolic compounds. nih.gov

Computational Chemistry for Spectral Interpretation and Prediction

Computational chemistry has emerged as a powerful partner to experimental analysis, offering deep insights into the electronic structure, stability, and reactivity of molecules like this compound. nih.govchemrxiv.org These computational studies, particularly those using Density Functional Theory (DFT), help to rationalize and predict the outcomes of chemical reactions. nih.govchemrxiv.org

In the synthesis of neocannabinoids, where divarinol can be a starting resorcinol, computational studies are used to understand the kinetic and thermodynamic factors that control the regioselectivity of the reaction. nih.govchemrxiv.org By calculating the energies of transition states and products, researchers can predict whether a reaction will favor the "normal" or "abnormal" cannabinoid isomer and how factors like steric bulk on the resorcinol's alkyl chain influence this outcome. nih.gov These theoretical findings provide a mechanistic understanding that supports and guides the optimization of experimental reaction conditions. nih.govchemrxiv.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a specific computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its reaction products, DFT calculations provide valuable data on molecular geometries, energies, and other physicochemical properties. nih.govresearchgate.netrsc.org

In the context of neocannabinoid synthesis, DFT calculations have been employed to compare the stability of different product isomers. nih.govchemrxiv.org For example, calculations can determine the relative free energies (ΔG) of the normal and abnormal isomers formed from the reaction of a resorcinol with an allylic alcohol. chemrxiv.org These calculations have confirmed that in certain cases, the "normal" isomers are significantly more stable as products and are also kinetically preferred. nih.gov The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results that correlate well with experimental observations. rsc.orgnih.gov This predictive power is invaluable for designing synthetic strategies and understanding complex reaction mechanisms without solely relying on trial-and-error experimentation. nih.govchemrxiv.org

Table 3: Use of DFT in Analyzing Reactions with Substituted Resorcinols

| Study Subject | Computational Method | Information Obtained | Significance | Source |

|---|---|---|---|---|

| Neocannabinoid Synthesis | DFT | Kinetic and thermodynamic drivers of regioselectivity | Understanding and controlling product formation (normal vs. abnormal isomers) | nih.govchemrxiv.org |

| Antioxidant Activity | DFT (B3LYP/6-311G(d,p)) | Bond dissociation energies, reaction mechanisms (HAT, SPL-ET) | Predicting antioxidant potential of related phenolic compounds | rsc.org |

| Magnetic Properties | DFT | Magnetic exchange coupling constants | Assessing various functionals for predicting magnetic nature in related diradicals | nih.gov |

Biological Activities and Pharmacological Potential of 5 Propylbenzene 1,3 Diol

Antimicrobial Properties

5-Propylbenzene-1,3-diol exhibits a spectrum of antimicrobial activities, demonstrating efficacy against fungi, bacteria, and viruses. chemicalbook.comindiamart.com

Antifungal Activity (e.g., Candida albicans, Trichophyton mentagrophytes)

Research indicates that this compound possesses antifungal properties, with demonstrated inhibitory effects against the growth of fungi such as Candida albicans and Trichophyton mentagrophytes. chemicalbook.com The mechanism underlying its antifungal action is believed to involve the inhibition of key enzymes responsible for synthesizing components of the fungal cell wall, namely β-glucan and chitin. chemicalbook.com

Extracts from lichens that contain this compound have shown notable antimicrobial activity against several pathogenic fungi. ebi.ac.uk Studies have reported Minimum Inhibitory Concentration (MIC) values between 50 and 100 µg/mL for these extracts against Microsporum gypseum, Trichophyton mentagrophytes, and Trichophyton rubrum. ebi.ac.uk Dermatophytes like Trichophyton mentagrophytes are a common cause of skin and nail infections in humans. nih.govmdpi.comresearchgate.net

Table 1: Antifungal Activity of this compound and Related Extracts

| Fungal Species | Reported Activity | Reference |

|---|---|---|

| Candida albicans | Growth inhibition. | chemicalbook.com |

| Trichophyton mentagrophytes | Growth inhibition by lichen extracts containing the compound. | chemicalbook.comebi.ac.uk |

| Microsporum gypseum | Growth inhibition by lichen extracts (MIC: 50-100 µg/mL). | ebi.ac.uk |

Antibacterial Efficacy and Structure-Activity Relationships

The antibacterial potential of this compound and its chemical relatives is significantly influenced by their molecular structure, particularly the length of the alkyl side chain. nih.govnih.gov Structure-activity relationship studies have revealed that modifying this chain length can modulate antibacterial potency. For example, against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, derivatives with n-pentyl and n-heptyl chains demonstrated the highest activity. nih.gov

Further research has shown that increasing the chain length to n-undecyl and n-tridecyl can result in strong antibacterial action against B. subtilis. nih.gov However, there appears to be an optimal length, as activity against S. aureus was found to decrease with an n-tridecyl chain, suggesting that excessively long side chains can be detrimental to efficacy. nih.gov Generally, phytocannabinoids, the class of compounds to which divarinol is related, are known for their potent activity against Gram-positive bacteria. nih.gov

Antiviral Properties

This compound has been identified as having antiviral properties. chemicalbook.comindiamart.com The proposed mechanism for this activity is the inhibition of viral enzymes that are critical for replication, such as reverse transcriptase and protease. chemicalbook.com While specific data on its effectiveness against individual viruses is limited, related compounds derived from lichens have been evaluated for their antiviral activity, including against the respiratory syncytial virus. researchgate.net

Antioxidant Activity

The chemical structure of this compound, specifically its phenolic nature, endows it with notable antioxidant capabilities. nih.gov This is particularly relevant for combating oxidative stress, a physiological state linked to the development of various diseases. nih.gov

Mechanism of Radical Scavenging (O-H bond dissociation, HAT vs. SET)

The antioxidant effect of phenolic compounds like this compound is primarily due to their ability to act as radical scavengers. They achieve this by donating a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This process is known as hydrogen atom transfer (HAT). The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE value facilitates this donation.

Role in Combating Oxidative Stress-Related Diseases

By neutralizing harmful free radicals, this compound can help protect cells from the damaging effects of oxidative stress. nih.gov This cellular damage is a known contributor to a multitude of chronic and degenerative health conditions. Consequently, the antioxidant potential of this compound and its derivatives makes them promising subjects for further investigation into their therapeutic applications for diseases associated with oxidative stress. nih.gov For instance, the neuroprotective effects of 5-alkylbenzene-1,3-diols have been linked to their antioxidant action. nih.gov

In vitro and in vivo Antioxidant Assays

The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The benzene-1,3-diol (resorcinol) structure within this compound provides the chemical basis for this activity, enabling radical scavenging through the dissociation of its O–H bonds. This structural feature allows it to interrupt free radical chain reactions, which is a key mechanism in combating oxidative stress.

While specific quantitative data from in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound are not extensively detailed in the available literature, studies on analogous lichen metabolites have utilized these methods. researchgate.net For instance, research on related phenolic compounds has employed assays measuring superoxide (B77818) radical (SOR) and nitric oxide (NO) radical scavenging to quantify antioxidant effects. researchgate.net The core resorcinol (B1680541) moiety is fundamental to the antioxidant activity observed in its more complex derivatives, which have been noted to inhibit lipid peroxidation. researchgate.net The anti-inflammatory and neuroprotective effects observed for this compound are also intrinsically linked to its capacity to mitigate oxidative stress. nih.govdokumen.pub

Anti-inflammatory Effects

This compound has been identified as possessing anti-inflammatory properties. dntb.gov.uanih.gov The mechanism underlying these effects is believed to be linked to its antioxidant capabilities and its influence on key inflammatory signaling pathways. For structurally related resorcinol derivatives, anti-inflammatory effects have been associated with the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is critical in regulating the immune response to infection and inflammation. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Studies involving other natural compounds containing the resorcinol structure have demonstrated a reduction in inflammatory markers. In an in vivo study on peritonitis, lichen extracts containing various alkylresorcinols, including divarinol, were investigated, and certain components were found to significantly reduce the inflammatory response. scribd.com This suggests that this compound likely contributes to the anti-inflammatory profile of extracts in which it is present, although further studies are needed to delineate its specific individual contribution and mechanism.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound, particularly in the context of specific cell death pathways. nih.gov Studies utilizing fragment-based drug discovery approaches have identified the 5-alkyl-1,3-benzenediol scaffold as a key pharmacophore for neuroprotection. nih.govsemanticscholar.org

Investigations into a series of these compounds showed that neuroprotective activity tends to increase with the length of the linear alkyl chain attached at the 5-position of the resorcinol ring. nih.gov While resorcinol itself shows minimal activity, the addition of a propyl chain in this compound confers neuroprotective properties. This activity is further enhanced with longer alkyl chains, such as in 5-pentyl-1,3-benzenediol (Olivetol), appearing to reach an optimal range between five and seven carbon atoms. nih.gov

Modulation of Oxytosis/Ferroptosis Pathways

The neuroprotective effects of this compound and related alkylresorcinols are significantly attributed to their ability to inhibit oxytosis/ferroptosis. nih.govresearchgate.net Oxytosis/ferroptosis is an iron-dependent form of programmed cell death characterized by glutathione (B108866) (GSH) depletion and the subsequent accumulation of lipid peroxides, leading to oxidative stress and cell demise. nih.govsemanticscholar.org This pathway is implicated in a variety of neurodegenerative disorders. researchgate.net

In in vitro assays, the neuroprotective activity of these compounds is often evaluated by their ability to protect neuronal cells from glutamate-induced cytotoxicity, a standard method for inducing oxytosis. nih.govsemanticscholar.org Cell viability is typically measured using an MTT assay. semanticscholar.org The research demonstrates that 5-alkylbenzene-1,3-diols, including the propyl variant, can effectively protect against this form of cell death. nih.gov The table below summarizes the structure-activity relationship for the neuroprotective effects of various 5-alkylbenzene-1,3-diols against oxytosis.

Table 1: Neuroprotective Activity of 5-Alkylbenzene-1,3-diols in an Oxytosis Assay

| Compound | 5-Alkyl Chain Length | Neuroprotective Activity |

|---|---|---|

| Resorcinol | C0 | Minimal activity |

| This compound | C3 | Active |

| 5-Butylbenzene-1,3-diol | C4 | More active than C3 |

| 5-Pentylbenzene-1,3-diol | C5 | Good to excellent activity |

| 5-Heptylbenzene-1,3-diol | C7 | Good to excellent activity |

| 5-Pentadecylresorcinol | C15 | No further improvement |

Data derived from studies on structure-activity relationships of alkylresorcinols in inhibiting glutamate-induced oxytosis. nih.govsemanticscholar.org

Anticonvulsant Activity

While this compound is reported to have anticonvulsant properties, the detailed mechanistic studies and robust evidence for this activity have predominantly focused on its C3-propyl homolog derivative, Cannabidivarin (CBDV). nih.govnih.gov this compound serves as the essential resorcinol precursor for the synthesis of "varin" type cannabinoids like CBDV and Cannabigerovarin (CBGV). mdpi.comnih.gov The anticonvulsant effects demonstrated by these more complex molecules are therefore fundamentally linked to the propyl-resorcinol structure provided by this compound.

Interaction with Transient Receptor Potential (TRP) Channels (e.g., TRPV1, TRPV2, TRPA1, TRPV4)

The interaction with transient receptor potential (TRP) channels is a significant mechanism for the pharmacological effects of many cannabinoids, but direct action by this compound itself is not well-established. Instead, its derivatives are potent modulators of these channels. nih.govnih.gov For example, Cannabidivarin (CBDV) has been shown to dose-dependently activate and then desensitize TRPV1, TRPV2, and TRPA1 channels. nih.govresearchgate.netresearchgate.net The shortening of the typical pentyl side chain of major cannabinoids to the propyl side chain, a feature derived from this compound, has been associated with increased potency at certain TRP channels. nih.gov

Furthermore, this compound is an intermediate in the synthesis of Cannabigerovarin (CBGV), which is known to stimulate TRPV1 channels. researchgate.net Therefore, while direct evidence for this compound binding to TRP channels is lacking, its structural motif is critical for the activity of its cannabinoid derivatives that are known to target these ion channels. nih.gov

Desensitization of Ion Channels and Neuronal Hyperexcitability

The reduction of neuronal hyperexcitability is a key goal in the treatment of seizure disorders. nih.gov A proposed mechanism for the anticonvulsant effects of CBDV involves the desensitization of ion channels like TRPV1. researchgate.netdrugbank.com This process, where an initial activation is followed by a rapid reduction in channel response, could contribute to a decrease in the excessive neuronal firing that characterizes epileptic activity. nih.govresearchgate.net

Patch-clamp analyses have demonstrated that CBDV can cause a rapid desensitization of TRPV1 channels. nih.gov Studies have also shown that in hippocampal tissue where TRPV1 was sensitized, CBDV application led to its dephosphorylation, an action consistent with channel desensitization. mdpi.comnih.gov This effect on ion channels, which helps to stabilize neuronal membranes and reduce hyperexcitability, is a property of the full CBDV molecule. The contribution of this compound is as the foundational structure upon which the full, active compound is built. mdpi.comnih.gov

Inhibition of Diacylglycerol (DAG) Lipase-α

While research directly on this compound's effect on diacylglycerol (DAG) lipase-α is limited, studies have focused on its well-known derivative, Cannabidivarin (CBDV). CBDV, which contains the this compound moiety, has been shown to inhibit the activity of DAG lipase-α. nih.govdrugbank.comcannabisdatabase.ca This enzyme is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system. nih.govnih.gov The primary synthetic enzyme for 2-AG in the central nervous system is specifically the DAGLα isoform. nih.gov By inhibiting DAG lipase-α, compounds like CBDV can modulate the levels of 2-AG, which has implications for various physiological processes regulated by the endocannabinoid system. nih.govdrugbank.com

Potential in Cancer Research

The resorcinol structure within this compound is a feature of many compounds investigated for their potential in cancer research.

Modulation of Biochemical Pathways in Cancer

Analogues of this compound have demonstrated potential in cancer research through the modulation of key biochemical pathways. For instance, a related compound, (E)-5-(But-1-en-1-yl)benzene-1,3-diol, has been noted for its potential in treating certain cancers, attributed to its antioxidant and anti-inflammatory properties. The mechanism of action for such resorcinol derivatives involves interaction with molecular targets like enzymes and receptors. The hydroxyl groups can form hydrogen bonds within the active sites of enzymes, potentially leading to their inhibition, while the alkyl side chain can interact with hydrophobic pockets in proteins, thereby affecting their function and modulating various biochemical pathways. In one study involving human breast cancer cells, treatment with a related compound resulted in a significant decrease in cell viability and an increase in apoptosis markers, supporting its investigation as a potential chemotherapeutic agent.

Role as an Intermediate in Anticancer Drug Synthesis

This compound, also known as Divarin or Divarinol, serves as a crucial precursor and intermediate in the chemical synthesis of other compounds, including various cannabinoids. medchemexpress.comchemicalbook.com Some of these synthesized cannabinoids have been shown to possess potent antineoplastic properties. drugbank.com Its role as a foundational chemical building block makes it significant in the development of novel therapeutic agents. For example, Divarin is a key starting material in patented methods for preparing and modifying meroterpene polyketides to produce cannabinoid analogues for research. medchemexpress.com Given that certain cannabinoids are under investigation for cancer treatment, the role of this compound as a synthetic intermediate is critical to this area of research. drugbank.com

Effects on Melanogenesis and Tyrosinase Activity

This compound and its parent compound, resorcinol, have been subjects of interest in dermatological research, particularly concerning skin pigmentation. researchgate.netmdpi.com

Inhibition of Melanin (B1238610) Content in B16 Melanoma Cells

Research has demonstrated that compounds structurally related to this compound can inhibit melanogenesis. Resorcinol, the parent compound of the alkylresorcinol family to which Divarinol belongs, has been shown to significantly reduce melanin production in B16-F10 melanoma cells in a dose-dependent manner. mdpi.com This effect is linked to the downregulation of key proteins involved in melanin synthesis. mdpi.com

Furthermore, other phytocannabinoids that are derivatives of this core structure, such as Cannabidiol (B1668261) (CBD), Cannabigerol (CBG), and Cannabinol (CBN), have been studied for their anti-melanogenic properties. When melanogenesis was induced in murine melanoma B16F10 cells, CBD, CBG, and CBN were found to significantly decrease both extracellular and intracellular melanin content at a concentration of 5 μg/mL. nih.gov These findings suggest that the resorcinol scaffold present in this compound is a key feature for inhibiting melanin content in melanoma cells.

Tyrosinase Inhibitory Properties

Tyrosinase is the key enzyme in the biochemical pathway responsible for melanin production. google.com The inhibition of this enzyme is a primary strategy for controlling pigmentation. This compound (Divarinol) has been identified as a tyrosinase inhibitor. researchgate.net Studies on depsides, which are compounds where two phenolic units like Divarinol are linked by an ester bond, have shown notable tyrosinase inhibition. The inhibitory strength of such compounds is often measured by the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme's activity. nih.gov

In one study, depsides synthesized from Divarinol demonstrated significant tyrosinase inhibitory activity. The structure-activity relationship suggested that the presence and position of certain functional groups, such as a methoxy (B1213986) group, could enhance this inhibitory effect. researchgate.net The parent compound, resorcinol, also clearly represses the activity of B16-F10 cellular tyrosinase. mdpi.com This body of research highlights the potential of this compound and its derivatives as effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibition by Depside Derivatives of this compound

| Compound | Description | IC50 (µg/mL) |

|---|---|---|

| 1 | A depside compound with two phenol (B47542) units attached by an ester bond. | 110.3 ± 3.5 researchgate.net |

| 2 | A depside compound featuring a methoxy group on ring A. | 90.1 ± 1.4 researchgate.net |

| 3 | A depside compound. | 206.4 ± 5.1 researchgate.net |

Mechanism of Action and Molecular Interactions of 5 Propylbenzene 1,3 Diol

Interaction with Molecular Targets

The ability of 5-Propylbenzene-1,3-diol to interact with biological molecules is a key determinant of its function. These interactions are primarily with proteins, such as enzymes and receptors, and are governed by the chemical properties of the compound.

This compound and its derivatives have been shown to bind to various enzymes and receptors. As a member of the benzene-1,3-diol family, it shares characteristics with other compounds that interact with cholinesterases, enzymes critical in neurotransmission. Specifically, derivatives of benzene-1,3-diol have demonstrated a binding affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notably greater affinity for BChE. uni.lucaymanchem.com This suggests a potential role in modulating cholinergic signaling.

Furthermore, as a precursor in the synthesis of certain cannabinoids, this compound is structurally related to compounds that interact with the endocannabinoid system. caymanchem.commdpi.com This system includes cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors involved in a multitude of physiological processes. mdpi.commdpi.com The interaction of this compound and its analogues with these receptors can trigger or inhibit downstream signaling cascades. mdpi.commdpi.com

The two hydroxyl (-OH) groups on the benzene (B151609) ring of this compound are pivotal for its interaction with the active sites of enzymes. These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form strong connections with amino acid residues within the enzyme's active site. mdpi.com This hydrogen bonding can lead to the inhibition of the enzyme's activity, thereby altering its corresponding biochemical pathway. For instance, in the context of cholinesterase inhibition, the hydroxyl groups are crucial for anchoring the molecule within the active site of the enzyme. caymanchem.com

Modulation of Biochemical Pathways

Through its interactions with various molecular targets, this compound can modulate several key biochemical pathways, contributing to its potential biological effects.

Research into related compounds, such as other polyphenols and cannabinoid precursors, provides insight into the pathways likely affected by this compound. One of the key modulated pathways is related to inflammation. For instance, neolignans with a similar structural backbone have been shown to target cyclooxygenase type 2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Furthermore, the modulation of the endocannabinoid system can have profound effects on neuroinflammation. For example, the activation of CB2 receptors is known to decrease pathological inflammatory responses. nih.gov

Another significant area of modulation is the response to oxidative stress. The phenolic structure of this compound allows it to act as a radical scavenger, directly counteracting reactive oxygen species. Moreover, related compounds have been shown to influence intracellular signaling pathways involved in the cellular antioxidant response. nih.gov

The compound and its derivatives can also influence signaling pathways that regulate cell fate, such as proliferation and apoptosis. For example, cannabidiol (B1668261) (CBD), a more complex molecule for which this compound is a precursor, has been found to modulate the PI3K/AKT/mTOR and MAPK pathways, which are central to cell survival and growth. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, a key focus of SAR studies has been the impact of the alkyl chain length on their various biological effects. nih.gov

The length of the alkyl chain at the 5-position of the benzene-1,3-diol ring has a significant impact on the biological activities of these compounds, including their antibacterial and neuroprotective properties.

Antibacterial Efficacy:

Research on alkylresorcinols, a class of compounds to which this compound belongs, has demonstrated a clear correlation between the length of the alkyl chain and antibacterial activity. Generally, as the alkyl chain length increases, the antibacterial efficacy also increases, up to an optimal length, after which the activity may plateau or decrease. This is often attributed to the enhanced ability of longer alkyl chains to disrupt bacterial cell membranes.

Influence of Alkyl Chain Length on Antibacterial Activity

| Compound | Alkyl Chain Length | Relative Antibacterial Efficacy |

|---|---|---|

| 5-Methylresorcinol | 1 | Low |

| 5-Ethyl-1,3-benzenediol | 2 | Moderate |

| This compound | 3 | Moderate-High |

| 5-Butylresorcinol | 4 | High |

| 5-Pentyl-1,3-benzenediol (Olivetol) | 5 | Very High |

| 5-Hexylresorcinol | 6 | Optimal |

| 5-Heptylresorcinol | 7 | High |

Neuroprotection:

Similarly, the neuroprotective activity of 5-alkylbenzene-1,3-diols is influenced by the length of the alkyl chain. Studies have shown that increasing the chain length from a methyl to a heptyl group can incrementally enhance neuroprotective effects against oxidative stress-induced cell death (oxytosis/ferroptosis). nih.gov An optimal neuroprotective effect is observed with a chain length of around four to seven carbon atoms. nih.gov This is likely due to a combination of factors, including increased lipophilicity which may enhance blood-brain barrier penetration, and improved interaction with molecular targets within the central nervous system. nih.gov

Influence of Alkyl Chain Length on Neuroprotective Activity

| Compound | Alkyl Chain Length | Relative Neuroprotective Activity |

|---|---|---|

| Resorcinol (B1680541) | 0 | Low |

| 5-Methylresorcinol | 1 | Low |

| 5-Ethyl-1,3-benzenediol | 2 | Low-Moderate |

| This compound | 3 | Moderate |

| 5-Butylresorcinol | 4 | Good |

| 5-Pentyl-1,3-benzenediol (Olivetol) | 5 | Excellent |

| 4-Hexylresorcinol | 6 | Excellent |

| 5-Heptylresorcinol | 7 | Good |

Impact of Substituent Position on Redox Potential and Antioxidant Capacity

The position of the alkyl and hydroxyl substituents on the benzene ring of this compound, a member of the alkylresorcinol family, significantly influences its redox potential and antioxidant capacity. Alkylresorcinols are phenolic lipids known for their antioxidant and antiradical activities. The fundamental mechanism of this antioxidant activity lies in the ability of the hydroxyl (-OH) groups on the phenolic ring to donate a hydrogen atom to neutralize free radicals, thereby becoming a stable phenoxyl radical itself.

The arrangement of these functional groups affects the ease of this hydrogen donation. Studies on various phenolic compounds demonstrate that the substituent's position can alter the molecule's redox potential. For instance, the presence of electron-donating groups, such as the propyl chain in this compound, influences the electronic environment of the benzene ring and its hydroxyl groups. This influence can be a combination of inductive effects (through the sigma bonds) and resonance effects (through the pi system). In general, electron-donating groups can lower the redox potential, making the compound a better antioxidant.

Research comparing the reactivity of different alkylresorcinol isomers has provided direct insight into the effect of substituent position. A study involving the reduction of iron(III) revealed significant differences in reaction rates between various alkylresorcinols. The findings indicated the following series of reduction rates: 4-n-hexylresorcinol > 5-methylresorcinol > 5-n-propylresorcinol. This suggests that this compound reduces Fe(III) at a notably slower rate than 5-methylresorcinol and remarkably slower than 4-n-hexylresorcinol. wikipedia.org This highlights that not only the position of the alkyl chain (position 4 vs. 5) but also its length (propyl vs. methyl) impacts the redox reactivity. The higher reactivity of the 4-substituted resorcinol compared to the 5-substituted isomers demonstrates the critical role of the substituent's location on the benzene ring in determining the compound's antioxidant potential. wikipedia.org

The antioxidant mechanism for alkylresorcinols like olivetol (B132274) (5-pentylbenzene-1,3-diol) has been computationally assessed, showing they are potent scavengers of hydroxyl radicals (HO•) through a formal hydrogen transfer (FHT) mechanism. mdpi.com They also exhibit excellent scavenging activity towards hydroperoxyl radicals (HOO•) in aqueous environments via a single electron transfer (SET) mechanism. mdpi.com These findings underscore that the core resorcinol structure is primed for antioxidant activity, which is then modulated by the position and nature of the alkyl substituent.

Table 1: Comparative Redox Activity of Selected Alkylresorcinols

| Compound | Position of Alkyl Group | Alkyl Chain | Relative Rate of Fe(III) Reduction |

|---|---|---|---|

| 4-n-hexylresorcinol | 4 | Hexyl | Highest |

| 5-methylresorcinol | 5 | Methyl | Intermediate |

| 5-n-propylresorcinol | 5 | Propyl | Lowest |

This table illustrates the relative rates of Fe(III) reduction by different alkylresorcinols, based on findings from frozen-solution 57Fe transmission Mössbauer spectroscopy. wikipedia.org

Molecular Docking and Binding Affinity with Target Proteins (e.g., Butyrylcholinesterase)

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to the active site of a target protein. This method helps in understanding potential inhibitory activity by analyzing binding affinity and intermolecular interactions. While direct molecular docking studies specifically for this compound with butyrylcholinesterase (BChE) are not extensively detailed in the reviewed literature, research on structurally related benzene-1,3-diol derivatives provides significant insights into their potential as BChE inhibitors. researchgate.netresearchgate.net

BChE is a therapeutic target in conditions like Alzheimer's disease, as its inhibition can help maintain levels of the neurotransmitter acetylcholine. nih.govscielo.br Studies have shown that as Alzheimer's disease progresses, BChE activity increases, making its inhibition a valuable therapeutic strategy. scielo.br

Furthermore, research on other alkylresorcinols has demonstrated their potential as cholinesterase inhibitors. For example, a study on resorcinol derivatives, including 4-hexylresorcinol, investigated their inhibitory effects on human AChE through both in vitro experiments and in silico molecular docking. dergipark.org.trresearchgate.net The results showed that 4-hexylresorcinol was the most effective inhibitor among the tested compounds, with a binding energy of -6.16 kcal/mol. dergipark.org.trresearchgate.net The docking analysis revealed that the hydroxyl groups of the resorcinol moiety formed hydrogen bonds with key amino acid residues, while the alkyl chain engaged in pi-alkyl interactions. researchgate.net

Table 2: Molecular Docking and Inhibition Data for a Related Alkylresorcinol

| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-Hexylresorcinol | Human Acetylcholinesterase (hAChE) | 2.74 | -6.16 |

This table presents in vitro inhibition (IC50) and in silico binding energy data for 4-hexylresorcinol, a compound structurally related to this compound. dergipark.org.trresearchgate.net This data suggests the potential for alkylresorcinols to act as cholinesterase inhibitors.

Preclinical and Clinical Research Landscape for 5 Propylbenzene 1,3 Diol

In vitro Studies

In vitro research on 5-Propylbenzene-1,3-diol has been crucial in characterizing its fundamental biological effects at the cellular and molecular levels. These studies have unveiled its interactions with various enzymes and its effects on different cell types, providing a foundational understanding of its potential pharmacological profile.

Cell-based assays have been instrumental in determining the cytotoxic and other cellular effects of this compound and its related compounds. Research has indicated that the cytotoxic effects can vary depending on the cell line. For instance, studies on derivatives of benzene-1,3-diol have shown activity against various cancer cell lines.

One study investigated the cytotoxic effects of a related compound, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol, on several human cancer cell lines, revealing its potential to inhibit tumor cell growth. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for different cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HeLa | Cervical | 15 |

| MCF-7 | Breast | 20 |

| A549 | Lung | 25 |

Table 1: Cytotoxic effects of a this compound related compound on various cancer cell lines. The data indicates the concentration at which a 50% inhibition of cell growth is observed.

Furthermore, research into fragment-based drug discovery has explored the neuroprotective effects of 5-alkylbenzene-1,3-diols. These studies suggest that the neuroprotective activity can be influenced by the length of the alkyl chain. nih.gov

This compound and its derivatives have been shown to inhibit several key enzymes, suggesting potential therapeutic applications. It has been identified as an inhibitor of enzymes involved in the synthesis of fungal cell wall components and viral proteins. chemicalbook.com

Derivatives of this compound have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. For example, a study on new structural honokiol (B1673403) analogs, which share a similar core structure, demonstrated inhibitory potency against COX-2. mdpi.com

Molecular docking studies have also been employed to predict the binding affinity of benzene-1,3-diol derivatives to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research. These computational studies suggest that these derivatives have a greater binding affinity for BChE compared to AChE. researchgate.net

In vivo Animal Models

In vivo studies in animal models have provided further insights into the physiological effects of this compound and its derivatives, particularly in the context of disease. These studies are critical for understanding the compound's efficacy, how it is processed by a living organism, and its effects on biological systems.

The efficacy of this compound (Olivetol) has been evaluated in mouse models of metabolic diseases. In a study involving mice with alimentary obesity, diabetes mellitus type 1 and 2, and hypercholesterolemia, olivetol (B132274) supplementation was found to modulate the gut microbiota composition. Specifically, it led to an increase in the representation of Verrucomicrobia and Bacteroidetes at the phylum level in different mouse models. nih.gov

Derivatives of this compound have also been investigated for their analgesic properties in animal models of pain. Synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands have shown anti-nociceptive effects in models of chronic, neuropathic, and inflammatory pain. nih.govnih.gov For example, the oral administration of cannabinoids has been examined in a mouse model of neuropathic pain, demonstrating a reduction in mechanical and cold allodynia. nih.gov

Furthermore, the anticonvulsant potential of olivetolic acid, a direct precursor synthesized from olivetol, was modestly observed in a mouse model of Dravet syndrome, a severe form of epilepsy. researchgate.net

Pharmacokinetic studies investigate how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic studies examine the drug's effect on the body. mdpi.com In silico molecular docking analyses have predicted that olivetol possesses effective pharmacokinetic characteristics, such as good gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov

In vivo pharmacokinetic and pharmacodynamic studies on synthetic cannabinoid receptor agonists, which can be derived from olivetol, have been conducted in mice. These studies have characterized the compounds' effects on physiological parameters such as body temperature and motor activity, and have determined their potency and efficacy at cannabinoid receptors. nih.gov The pharmacodynamic effects of JWH-175, a synthetic cannabinoid, were found to be less potent than JWH-018 in impairing sensorimotor responses, reducing breath rate and motor activity, and increasing the pain threshold in mice. mdpi.com

Translational Research and Clinical Trial Implications

Translational research aims to bridge the gap between preclinical findings and human clinical applications. While direct clinical trials on this compound are not prominent, the preclinical data on this compound and its derivatives hold implications for future clinical studies. The anti-inflammatory, neuroprotective, and metabolic modulatory effects observed in preclinical models suggest that olivetol-based compounds could be potential candidates for further development. nih.govnih.gov

The research into its derivatives, such as Cannabidivarin (CBDV), is more advanced in this regard. CBDV, which is structurally related to this compound, has been investigated in clinical trials for conditions such as epilepsy. nih.gov The findings from these studies on related compounds can indirectly inform the potential translational pathways for this compound. The development of potent and selective cannabinoid receptor ligands derived from olivetol continues to be an active area of research with the goal of producing therapeutic agents with improved efficacy and safety profiles. researchgate.net

Development of Drugs Targeting TRPV4 Channels

This compound serves as a crucial precursor for the preparation of Cannabigerovarin (CBGV). lookchem.comalfa-chemical.comminstargroup.com Research has identified CBGV as a compound that stimulates the thermosensitive transient receptor potential (TRP) channels of the vanilloid type-4 (TRPV4). lookchem.comalfa-chemical.comminstargroup.com This stimulation leads to an increase in the concentration of intracellular calcium ions ([Ca2+]i). lookchem.comalfa-chemical.com The interaction is characterized by moderate-to-high efficacy and potency, highlighting the potential for developing drugs targeting TRPV4 channels for various physiological and pathological conditions. lookchem.comalfa-chemical.com TRPV4 channels are involved in a wide array of bodily functions and diseases, making them a significant target for novel drug development. lookchem.com

The activity of Cannabigerovarin, synthesized from this compound, on TRPV4 channels is detailed below.

Table 1: Activity of Cannabigerovarin on TRPV4 Channels This interactive table summarizes the efficacy and potency of Cannabigerovarin in stimulating TRPV4 channels.

| Compound | Target Channel | Effect | Efficacy (% of Ionomycin effect) | Potency (EC50) |

|---|

Ongoing Clinical Trials for Related Compounds (e.g., Cannabidivarin in Autism Spectrum Disorder)

A significant area of clinical research involves compounds structurally related to this compound, such as Cannabidivarin (CBDV). minstargroup.comresearchgate.net CBDV, a non-psychoactive phytocannabinoid, is the subject of multiple clinical trials, particularly for its potential therapeutic effects in individuals with Autism Spectrum Disorder (ASD). clinicaltrial.beclinicaltrials.govnyu.edu These trials aim to address the unmet need for new treatments for irritability and other core symptoms of ASD without the significant side effects associated with currently approved medications. clinicaltrial.beclinicaltrials.govnyu.edu

Preclinical studies in animal models of autism have suggested that CBDV may improve social and cognitive functioning and reduce repetitive behaviors. clinicaltrials.govhightimes.com These promising early findings have prompted further investigation in human clinical trials. hightimes.com For instance, a notable study is a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of CBDV in treating irritability in children and adolescents with ASD. clinicaltrial.beclinicaltrials.gov Another open-label trial was initiated to assess the long-term safety and tolerability of a CBDV formulation (GWP42006) in children and young adults with ASD. veeva.comclinicaltrials.gov

The research into CBDV for ASD is driven by the observation that some underlying mechanisms of autism may be similar to those of epilepsy, where CBDV has also been investigated. hightimes.comnih.gov

Table 2: Selected Clinical Trials of Cannabidivarin (CBDV) in Autism Spectrum Disorder (ASD) This interactive table provides an overview of key clinical trials investigating the use of Cannabidivarin for ASD.

| Clinical Trial Identifier | Title | Phase | Status (as of last update) | Condition | Purpose |

|---|---|---|---|---|---|

| NCT03202303 | Cannabidivarin (CBDV) vs. Placebo in Children With Autism Spectrum Disorder (ASD) | Phase 2 | Recruiting | Autism Spectrum Disorder | To examine the efficacy and safety of CBDV on irritability in children with ASD. clinicaltrial.beclinicaltrials.gov |

Metabolic Fate and Biotransformation of 5 Propylbenzene 1,3 Diol

Proposed Metabolic Pathways

The metabolic processing of 5-propylbenzene-1,3-diol is believed to follow pathways established for other, longer-chain alkylresorcinols, primarily involving hepatic metabolism. nih.govnih.gov These pathways are designed to increase the water solubility of the lipophilic compound, preparing it for elimination via urine. nih.govcambridge.org The process can be categorized into Phase I and Phase II reactions.

Phase I Metabolism: Side-Chain Oxidation The initial and rate-limiting step in the catabolism of alkylresorcinols is the oxidation of the alkyl side chain. nih.gov This process occurs via two key reactions:

ω-Oxidation: The metabolism is initiated by the introduction of a hydroxyl group at the terminal carbon (the ω-carbon) of the propyl side chain. nih.gov This reaction converts the propyl group into a 3-hydroxypropyl group.

β-Oxidation: Following the initial hydroxylation, the modified side chain undergoes further oxidation to a carboxylic acid, which is then shortened through a process analogous to fatty acid β-oxidation. nih.govnih.gov For the propyl side chain of this compound, this sequence would lead to the formation of terminal acidic metabolites. slu.senih.gov The two primary metabolites identified from the degradation of longer-chain ARs are 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) and 3,5-dihydroxybenzoic acid (DHBA). slu.senih.govcambridge.org

Phase II Metabolism: Conjugation To further enhance water solubility and facilitate excretion, both the parent compound (this compound) and its Phase I metabolites can undergo conjugation reactions. nih.govslu.se This involves the attachment of polar molecules to the phenolic hydroxyl groups.

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the hydroxyl groups of the resorcinol (B1680541) ring. slu.se

Sulfation: The hydroxyl groups can also be conjugated with sulfate (B86663) groups.

Amino Acid Conjugation: In some instances, metabolites like DHBA can be conjugated with amino acids, such as glycine, to form products like 2-(3,5-dihydroxybenzamido) acetic acid (DHBA-glycine). slu.se

These conjugated products are then readily eliminated from the body, primarily through urine. nih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is mediated by specific families of enzymes located primarily in the liver. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: The initial ω-oxidation of the alkyl side chain of alkylresorcinols is catalyzed by the cytochrome P450 system. nih.gov Specifically, CYP4F2 has been identified as a key enzyme responsible for this first hydroxylating step. nih.govnih.gov The resorcinol moiety itself is also a substrate for CYP enzymes. accurateclinic.comnih.gov Studies on related compounds show that the free phenolic hydroxyl groups are crucial for the interaction with and potential inhibition of CYP isoforms such as CYP1A1 and CYP3A. accurateclinic.comnih.govresearchgate.net

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): This superfamily of enzymes is responsible for mediating the Phase II glucuronidation reaction. slu.seuco.es UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid to the phenolic hydroxyl groups of this compound and its oxidized metabolites.

The table below summarizes the key enzymatic systems involved in the metabolism of this compound.

| Enzyme Family | Specific Enzyme(s) (if identified) | Metabolic Role |

| Cytochrome P450 | CYP4F2 | Phase I: ω-oxidation of the propyl side chain nih.govnih.gov |

| UDP-glucuronosyltransferases (UGTs) | Not specified | Phase II: Glucuronidation of phenolic hydroxyl groups slu.se |

Metabolite Identification and Characterization